molecular formula C10H8ClN3OS B2820255 N'-(6-chloropyridin-2-yl)thiophene-2-carbohydrazide CAS No. 478064-09-4

N'-(6-chloropyridin-2-yl)thiophene-2-carbohydrazide

Cat. No.: B2820255
CAS No.: 478064-09-4
M. Wt: 253.7
InChI Key: VQLFJNQPYHEWEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(6-chloropyridin-2-yl)thiophene-2-carbohydrazide is a chemical compound with the molecular formula C10H8ClN3OS and a molecular weight of 253.7 This compound features a thiophene ring substituted with a carbohydrazide group and a chloropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(6-chloropyridin-2-yl)thiophene-2-carbohydrazide typically involves the reaction of 6-chloropyridine-2-carboxylic acid with thiophene-2-carbohydrazide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for N’-(6-chloropyridin-2-yl)thiophene-2-carbohydrazide are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(6-chloropyridin-2-yl)thiophene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The chloropyridine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-(6-chloropyridin-2-yl)thiophene-2-carbohydrazide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(6-chloropyridin-2-yl)thiophene-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N’-(6-chloropyridin-2-yl)thiophene-2-carbohydrazide: Unique due to the presence of both chloropyridine and thiophene moieties.

    Thiophene-2-carbohydrazide: Lacks the chloropyridine group.

    6-chloropyridine-2-carbohydrazide: Lacks the thiophene group.

Uniqueness

N’-(6-chloropyridin-2-yl)thiophene-2-carbohydrazide is unique because it combines the properties of both chloropyridine and thiophene rings, potentially leading to enhanced biological activity and diverse applications.

Properties

IUPAC Name

N'-(6-chloropyridin-2-yl)thiophene-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3OS/c11-8-4-1-5-9(12-8)13-14-10(15)7-3-2-6-16-7/h1-6H,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQLFJNQPYHEWEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)NNC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.